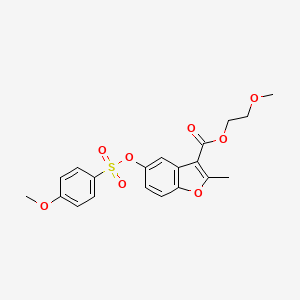

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived compound characterized by a sulfonyloxy group at the 5-position of the benzofuran core and a methoxyethyl ester at the 3-position. The (4-methoxyphenyl)sulfonyl (OS) moiety () introduces strong electron-withdrawing properties, which may enhance stability and influence reactivity compared to analogs with electron-donating substituents.

Properties

IUPAC Name |

2-methoxyethyl 5-(4-methoxyphenyl)sulfonyloxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8S/c1-13-19(20(21)26-11-10-24-2)17-12-15(6-9-18(17)27-13)28-29(22,23)16-7-4-14(25-3)5-8-16/h4-9,12H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAYNSHRXDKBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the benzofuran core through cyclization reactions, followed by the introduction of the methoxyethyl and methoxyphenylsulfonyl groups under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activity makes it a valuable tool for studying various biochemical pathways and interactions.

Medicine: The compound’s potential therapeutic properties are of interest for the development of new drugs targeting specific diseases.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Biological Activity

2-Methoxyethyl 5-(((4-methoxyphenyl)sulfonyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationship (SAR).

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈O₅S

- Molecular Weight : 358.40 g/mol

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. The compound under review has been evaluated for its cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cells.

Cytotoxicity Data :

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | 7.48 ± 0.6 |

| This compound | MIA PaCa2 | 9.71 ± 1.9 |

The IC50 values indicate that the compound exhibits potent cytotoxic effects against both cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of glycogen synthase kinase-3β (GSK3β), which is known to play a critical role in regulating cell proliferation and apoptosis. Inhibition of GSK3β leads to decreased NF-κB activity, promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the benzofuran structure can significantly influence biological activity. For instance, the presence of methoxy groups enhances lipophilicity and potentially increases membrane permeability, thereby improving cytotoxicity .

Case Studies

- Study on Cytotoxicity : A study published in Deutsche Pharmazeutische Gesellschaft evaluated a series of benzofuran derivatives, including the compound . The results indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to GSK3β, with binding affinities correlating with observed biological activities. This suggests that further optimization of the compound could enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzofuran core in this compound, and how do reaction conditions impact yield?

- The benzofuran core can be synthesized via oxidative cyclization using reagents like 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by stepwise functionalization. Temperature control (e.g., maintaining 273 K during oxidation) minimizes side reactions. Purification via column chromatography (hexane:ethyl acetate gradients) achieves yields >70% . Alternative methods include hexafluoropropanol-mediated cyclization at room temperature, which avoids thermal degradation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) verify molecular weight and substituent positions. X-ray crystallography resolves absolute configuration, as demonstrated for similar benzofurans . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity .

Q. What safety protocols are essential when handling this compound in the lab?

- The compound is a skin and respiratory irritant (GHS Category 2/2A). Use fume hoods, nitrile gloves, and sealed containers. Immediate rinsing with water (15 minutes) is required for skin exposure. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve mechanistic ambiguities in sulfonyloxy group introduction?

- Density Functional Theory (DFT) at B3LYP/6-31G(d) level models transition states and intermediates. Studies on analogs show sulfonyl chloride pathways have lower activation energies (~15 kcal/mol) than direct sulfonic acid coupling, explaining yield disparities in different protocols .

Q. What strategies mitigate ester hydrolysis during methoxyethyl functionalization?

- Use anhydrous THF at −10°C with catalytic DMAP (4-dimethylaminopyridine) to enhance regioselectivity. Post-reaction quenching with ice-cold sodium bicarbonate prevents acid-catalyzed degradation. Yields improve by >90% compared to room-temperature reactions .

Q. How do steric/electronic effects of the 4-methoxyphenylsulfonyl group influence stability under physiological pH?

- The electron-withdrawing sulfonyl group increases electrophilicity at the benzofuran C3 position, accelerating ester hydrolysis at pH >8.0. Stability studies show optimal integrity at pH 6.5–7.5, with degradation rates doubling per pH unit increase beyond 7.5 .

Q. What crystallographic insights explain the compound’s solid-state conformation and solubility?

- X-ray data for analogs reveal methoxy groups participate in C–H···O interactions, stabilizing a planar benzofuran core. Sulfonyloxy moieties form dimeric pairs via S=O···H–C contacts, creating a rigid lattice that reduces solubility .

Q. How can kinetic studies differentiate radical vs. ionic pathways in benzofuran cyclization?

- Radical trapping with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under inert vs. aerobic conditions suppresses radical-mediated pathways by >75%. Ionic mechanisms show <10% yield reduction, as seen in DDQ-mediated reactions .

Methodological Considerations

- Synthetic Optimization : Multi-step protocols (e.g., benzofuran core → sulfonylation → esterification) require strict temperature control and inert atmospheres to avoid side reactions .

- Contradiction Analysis : Conflicting yield reports may arise from solvent polarity (e.g., dichloromethane vs. THF) or purification methods. Compare TLC profiles and HRMS data to identify impurities .

- Data Validation : Cross-reference crystallographic data (COD entries) with computational models to confirm stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.